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molecular formula C6H14N2O B8771948 3-(ethylamino)-N-methylpropanamide

3-(ethylamino)-N-methylpropanamide

Cat. No. B8771948
M. Wt: 130.19 g/mol
InChI Key: GVFSZQKETALKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709471B2

Procedure details

N-methylacrylamide (ABCR: 851 mg, 10.00 mmol) and ethylamine (2 M in methanol, 10 mL, 20.00 mmol) were combined in a microwave reaction vessel, which was sealed and irradiated at 140° C. for 30 mins. The reaction mixture was allowed to cool and then loaded directly onto a 50 g SCX-2 cartridge, washing with methanol (100 mL) and eluting the desired product with 7 N methanolic ammonia (100 mL). Concentration under reduced pressure of product containing fractions gave the title compound as a clear oil (1.285 g; 99%)
Quantity
851 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH2:7]([NH2:9])[CH3:8]>>[CH2:7]([NH:9][CH2:5][CH2:4][C:3]([NH:2][CH3:1])=[O:6])[CH3:8]

Inputs

Step One
Name
Quantity
851 mg
Type
reactant
Smiles
CNC(C=C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
irradiated at 140° C. for 30 mins
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washing with methanol (100 mL)
WASH
Type
WASH
Details
eluting the desired product with 7 N methanolic ammonia (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure of product
ADDITION
Type
ADDITION
Details
containing fractions

Outcomes

Product
Name
Type
product
Smiles
C(C)NCCC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.285 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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